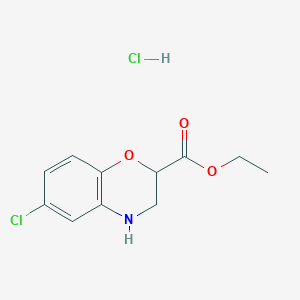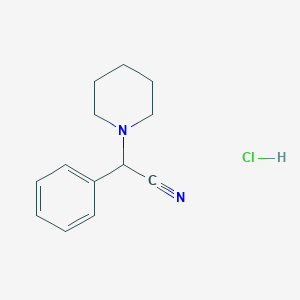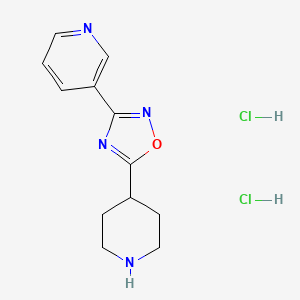
2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde
Overview
Description
2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde is a chemical compound with the molecular formula C9H6BrF3O2 . It is a liquid at ambient temperature . The compound is also known by the synonym 4-Bromo-3-formyl-alpha,alpha,alpha-trifluoroanisole .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde is 1S/C8H4BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-4H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde is 269.02 . It has a predicted boiling point of 281.1±40.0 °C and a predicted density of 1.624±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Substituted 2-Bromobenzaldehydes : A study by Dubost et al. (2011) demonstrated a method to synthesize substituted 2-bromobenzaldehydes from benzaldehydes using a three-step sequence, with a palladium-catalyzed ortho-bromination as the key step. This process involves O-Methyloxime as a directing group, leading to the production of substituted 2-bromobenzaldehydes with good overall yields (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Catalytic Deoxygenation Studies : Research by Ausavasukhi, Sooknoi, & Resasco (2009) explored the deoxygenation of benzaldehyde over gallium-modified ZSM-5 catalysts. This study highlights the role of Ga cationic species in promoting hydrogenation/hydrogenolysis reactions, crucial in understanding the chemical behavior of benzaldehyde derivatives (Ausavasukhi, Sooknoi, & Resasco, 2009).
Biological and Medical Applications
Antioxidant and Antimicrobial Properties : A 2019 study by Konuş et al. explored the synthesis and evaluation of antioxidant, antimicrobial, and anticancer properties of certain benzaldehyde derivatives. Though this study does not specifically focus on 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde, it provides insight into the potential biological applications of related compounds (Konuş, Aydemir, Yılmaz, Kıvrak, Kizildogan, & Uyar Arpaci, 2019).
Inhibition of Inflammatory Responses : Kim et al. (2016) studied the effects of 5-bromo-2-hydroxy-4-methyl-benzaldehyde on inflammatory responses. Although this compound is not identical to 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde, the research provides valuable context for the potential anti-inflammatory properties of bromo-benzaldehyde derivatives (Kim, Ko, Ye, Kim, Kim, Ko, Cho, Kim, Heo, & Jung, 2016).
Material Science Applications
- Photolabile Protecting Group for Aldehydes : Lu et al. (2003) researched 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones. This study provides insights into the applications of bromo-benzaldehyde derivatives in materials science, specifically in photochemistry (Lu, Fedoryak, Moister, & Dore, 2003).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that brominated compounds often interact with their targets through halogen bonding . This involves the bromine atom of the compound forming a weak bond with a Lewis base (such as an oxygen, nitrogen, or sulfur atom) in the target molecule. The trifluoroethoxy group may also participate in interactions with the target, potentially influencing the compound’s binding affinity and selectivity .
Pharmacokinetics
The compound’s trifluoroethoxy group could potentially enhance its lipophilicity, which may influence its absorption and distribution . The bromine atom could also impact the compound’s metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
2-bromo-5-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUFFXPCQYWXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[cyano(p-tolyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407001.png)



![(3-Isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1407005.png)


![Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B1407008.png)
![tert-Butyl [5-(3-nitrophenyl)tetrazol-2-yl]acetate](/img/structure/B1407009.png)

![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate](/img/structure/B1407012.png)
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)
![{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1407022.png)
